[1-(2-Methylbut-3-yn-2-yl)piperidin-4-yl] acetate;hydrochloride
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Overview
Description
[1-(2-Methylbut-3-yn-2-yl)piperidin-4-yl] acetate;hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and therapeutic potential . This compound is characterized by the presence of a piperidine ring substituted with an acetate group and a hydrochloride salt, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylbut-3-yn-2-yl)piperidin-4-yl] acetate;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of piperidine with 2-methylbut-3-yn-2-yl halide, followed by acetylation to introduce the acetate group. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [1-(2-Methylbut-3-yn-2-yl)piperidin-4-yl] acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium azide (NaN₃) or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methylbut-3-yn-2-yl)piperidin-4-yl] acetate;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential therapeutic effects. Piperidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of [1-(2-Methylbut-3-yn-2-yl)piperidin-4-yl] acetate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness: What sets [1-(2-Methylbut-3-yn-2-yl)piperidin-4-yl] acetate;hydrochloride apart from similar compounds is its unique substitution pattern and the presence of the acetate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(2-methylbut-3-yn-2-yl)piperidin-4-yl] acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-5-12(3,4)13-8-6-11(7-9-13)15-10(2)14;/h1,11H,6-9H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBHCAQNBBHITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C(C)(C)C#C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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